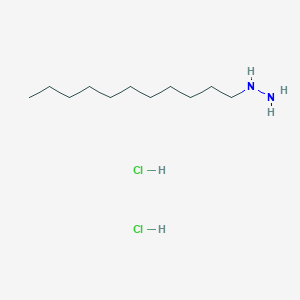

undecylhydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

undecylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-13-12;;/h13H,2-12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKLCJRSTILAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Undecylhydrazine Dihydrochloride

Precursor Synthesis and Reactant Selection

The successful synthesis of undecylhydrazine dihydrochloride (B599025) is critically dependent on the appropriate selection and preparation of its precursors. The primary reactants are a source of the undecyl group and a hydrazine (B178648) derivative.

Undecyl Group Precursors: The choice of the undecylating agent is a key consideration. Common precursors include:

Undecyl Halides: Undecyl bromide or undecyl chloride are frequently employed as electrophiles in nucleophilic substitution reactions with hydrazine. Their reactivity and commercial availability make them suitable starting materials.

Undecanal (B90771): This long-chain aldehyde serves as a key precursor for the synthesis of undecylhydrazine via reductive amination.

Undecanoic Acid Derivatives: While less direct, derivatives of undecanoic acid, such as acyl halides or esters, can be used to form an acylhydrazide intermediate, which is then reduced to the corresponding alkylhydrazine.

Hydrazine Source:

Hydrazine Hydrate (B1144303): This is the most common and accessible source of the hydrazine moiety. It is a strong nucleophile and readily reacts with electrophilic carbon centers.

Protected Hydrazines: In some synthetic strategies, protected hydrazines like tert-butyl carbazate (B1233558) are used to control the regioselectivity of the alkylation and prevent over-alkylation. The protecting group is subsequently removed to yield the desired product. organic-chemistry.org

The selection of precursors is often guided by factors such as cost, availability, and the specific synthetic route being employed. The purity of these precursors is also paramount to ensure a high yield and purity of the final product.

Direct Synthesis Routes for Undecylhydrazine Dihydrochloride

Several direct synthetic pathways can be utilized to prepare undecylhydrazine. These routes primarily involve the formation of the carbon-nitrogen bond between the undecyl group and the hydrazine nitrogen.

Reaction Pathways and Mechanistic Considerations

Two principal reaction pathways for the synthesis of undecylhydrazine are the alkylation of hydrazine and the reductive amination of undecanal.

Alkylation of Hydrazine: This method involves the direct reaction of an undecyl halide with hydrazine hydrate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbon atom of the undecyl halide and displacing the halide ion.

A significant challenge in this approach is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the initial product, undecylhydrazine, is also nucleophilic, leading to the potential for dialkylation and the formation of N,N'-diundecylhydrazine as a byproduct. To favor mono-alkylation, a large excess of hydrazine is typically used.

An alternative and more controlled approach involves the use of a protected hydrazine, such as tert-butyl carbazate. The Boc- group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The resulting N-undecyl-N'-Boc-hydrazine can then be deprotected under acidic conditions to yield undecylhydrazine. organic-chemistry.org A more advanced technique involves the formation of a nitrogen dianion from a protected hydrazine, which allows for highly selective mono-alkylation. organic-chemistry.org

Reductive Amination: This is a versatile method that involves the reaction of undecanal with hydrazine to form an intermediate hydrazone. The hydrazone is then reduced in situ to undecylhydrazine. youtube.comlibretexts.orgmasterorganicchemistry.com

The mechanism involves two key steps:

Hydrazone Formation: Undecanal reacts with hydrazine in a condensation reaction to form undecylhydrazone. This reaction is often catalyzed by a small amount of acid. youtube.com

Reduction: The C=N double bond of the hydrazone is then reduced to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation (H2/Pd, Pt, or Ni). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the imine (or iminium ion) in the presence of the starting aldehyde. masterorganicchemistry.com

This one-pot procedure is highly efficient and generally provides good yields of the desired mono-alkylated hydrazine. youtube.com

Following the synthesis of undecylhydrazine by either route, it is converted to its dihydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the free base in a suitable solvent, such as ethanol (B145695) or diethyl ether, and adding a stoichiometric amount of concentrated or gaseous hydrogen chloride. The this compound then precipitates out of the solution and can be collected by filtration.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

| Parameter | Alkylation of Hydrazine | Reductive Amination |

| Reactant Ratio | A large excess of hydrazine hydrate is used to minimize dialkylation. | A slight excess of either the aldehyde or hydrazine can be used, depending on which is more valuable. |

| Solvent | Polar protic solvents like ethanol or water are commonly used. | Alcohols such as methanol (B129727) or ethanol are typical solvents. youtube.com |

| Temperature | The reaction is often carried out at elevated temperatures to increase the reaction rate, but this can also increase the rate of side reactions. | The initial hydrazone formation may be performed at room temperature or with gentle heating. The reduction step is often carried out at lower temperatures to control the reaction. |

| Catalyst | Generally not required, but phase transfer catalysts can be used in biphasic systems. | A catalytic amount of acid (e.g., acetic acid) is often added to facilitate hydrazone formation. youtube.com |

| Reducing Agent | Not applicable. | The choice of reducing agent is crucial. NaBH3CN is often preferred for its selectivity. masterorganicchemistry.com |

| pH Control | The reaction is typically basic due to the presence of hydrazine hydrate. | The pH is usually maintained in a slightly acidic to neutral range to facilitate both imine formation and reduction. |

Careful control of these parameters is essential for achieving high yields and minimizing the formation of impurities. Purification of the final product, often by recrystallization, is usually necessary to obtain this compound of high purity.

Contemporary Advances in Hydrazine Synthesis Applicable to this compound

Modern synthetic chemistry offers advanced methodologies that can be adapted for the synthesis of this compound, focusing on catalytic approaches and understanding the role of solvents in reaction kinetics.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions.

Palladium-Catalyzed Cross-Coupling: While traditionally used for forming C-C and C-N bonds with aryl halides, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of arylhydrazines from aryl halides and hydrazine. nih.govnih.gov These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. While less common for the synthesis of alkylhydrazines due to the different reactivity of alkyl halides, the principles of using a transition metal catalyst to facilitate the C-N bond formation could potentially be adapted for the reaction between an undecyl halide and hydrazine under milder conditions than traditional alkylation.

Lewis Acid Catalysis: Lewis acids, such as zinc triflate (Zn(OTf)2) or nickel triflate (Ni(OTf)2), have been shown to catalyze the formation of tetrazines from nitriles and hydrazine. nih.govresearchgate.net This proceeds through the activation of the nitrile towards nucleophilic attack by hydrazine. Although this specific reaction leads to a different class of compounds, the underlying principle of Lewis acid activation of an electrophile could be applied to enhance the reactivity of precursors for undecylhydrazine synthesis, potentially allowing for milder reaction conditions or improved selectivity.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. In the context of undecylhydrazine synthesis, solvent effects are crucial.

For the alkylation of hydrazine , a polar protic solvent like ethanol or water is typically used to dissolve the polar reactants (hydrazine hydrate and the undecyl halide). The solvent can also influence the nucleophilicity of the hydrazine and the rate of the SN2 reaction.

In reductive amination , the solvent must be compatible with both the imine formation and the reduction step. Alcohols are good choices as they can dissolve the reactants and the reducing agent. The kinetics of the reaction are influenced by the concentration of the reactants and the catalyst. The rate of imine formation is often dependent on the pH of the medium.

Understanding the reaction kinetics allows for the optimization of reaction times and temperatures. For instance, monitoring the disappearance of the starting materials and the appearance of the product using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can help determine the optimal reaction time to maximize the yield of undecylhydrazine before significant side reactions occur.

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound is crucial for developing more sustainable and environmentally responsible production methods. google.comsigmaaldrich.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. google.comsigmaaldrich.comcdhfinechemical.com

One of the core tenets of green chemistry is waste prevention . cdhfinechemical.comyoutube.com In the context of the proposed synthesis from 1-bromoundecane (B50512) and hydrazine, a significant source of waste is the large excess of hydrazine used to prevent dialkylation. Process optimization to reduce the required excess of hydrazine, perhaps through controlled addition or the use of a different nitrogen source, would be a key step towards a greener process.

The use of safer solvents and auxiliaries is another critical aspect. sigmaaldrich.comyoutube.com Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, conducting the initial reaction in water (if feasible) or a biodegradable solvent would be preferable to using volatile organic compounds. Similarly, for the salt formation step, the choice of solvent should prioritize low toxicity and ease of recycling.

Designing for energy efficiency is also a key consideration. google.comyoutube.com Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. google.com The reaction of 1-bromoundecane with hydrazine may require heating to proceed at a reasonable rate. Investigating the use of catalysts to lower the activation energy and allow for milder reaction conditions would align with green chemistry principles. Microwave-assisted synthesis is another technique that can sometimes accelerate reactions and reduce energy usage. youtube.com

Finally, the principle of using renewable feedstocks should be considered for long-term sustainability. google.comsciencemadness.org While 1-bromoundecane is typically derived from petrochemical sources, exploring bio-based routes to undecyl derivatives would represent a significant advancement in the green production of this compound.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Waste Prevention | Optimize the ratio of hydrazine to 1-bromoundecane to minimize excess reagent. |

| Atom Economy | Favor reaction pathways that maximize the incorporation of starting material atoms into the final product. |

| Safer Solvents | Replace traditional organic solvents with water, ethanol, or other green alternatives. |

| Energy Efficiency | Utilize catalysts or alternative energy sources (e.g., microwave) to reduce reaction temperature and time. |

| Renewable Feedstocks | Explore bio-based sources for the undecyl chain instead of petroleum-based starting materials. |

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from a laboratory setting to produce larger quantities for extensive research applications presents several challenges that need to be addressed to ensure safety, consistency, and cost-effectiveness.

One of the primary safety concerns is the handling of hydrazine and its derivatives, which are known to be toxic and potentially explosive. As the scale of the reaction increases, the risks associated with handling these materials also increase. Proper engineering controls, such as fume hoods and blast shields, become even more critical. The thermal stability of the reaction mixture must be carefully evaluated, as the reaction of 1-bromoundecane with hydrazine is exothermic. A robust cooling system is essential to prevent thermal runaway.

Process optimization is key to successful scalability. The reaction conditions that are optimal on a small scale may not be directly transferable to a larger reactor. Factors such as mixing efficiency, heat transfer, and the rate of addition of reagents need to be carefully controlled to maintain consistent product quality and yield. The formation of impurities, such as the dialkylated product, may become more pronounced on a larger scale if mixing is not adequate.

The workup and purification procedures also require careful consideration for scalability. In the laboratory, extractions and chromatographic separations are common. However, these methods can be cumbersome and expensive on a larger scale. Crystallization is often a more practical method for purifying the final product, this compound. The choice of crystallization solvent and the cooling profile will need to be optimized to ensure the formation of a pure, easily filterable solid.

The choice of equipment is another critical factor. Glass reactors used in the laboratory may need to be replaced with more robust stainless steel or glass-lined steel reactors for larger-scale production. The materials of construction must be compatible with all the reagents and intermediates, particularly the corrosive hydrogen chloride used in the final step.

Finally, ensuring batch-to-batch consistency is paramount for research applications where the purity of the compound can significantly impact experimental results. This requires the implementation of robust analytical methods to monitor the reaction progress and to confirm the identity and purity of the final product.

Table 2: Scalability Factors for this compound Synthesis

| Factor | Consideration for Scalability |

|---|---|

| Safety | Management of exothermic reaction and handling of toxic hydrazine. |

| Process Control | Optimization of mixing, temperature, and reagent addition rates. |

| Purification | Development of a scalable crystallization process for the final product. |

| Equipment | Selection of appropriate reactor materials and design for larger volumes. |

| Consistency | Implementation of analytical controls for batch-to-batch reproducibility. |

Derivatization Strategies and Analog Synthesis Utilizing Undecylhydrazine Dihydrochloride Scaffold

Formation of N-Alkylhydrazine-1-carboxamide Derivatives

The synthesis of N-alkylhydrazine-1-carboxamide derivatives from undecylhydrazine is a key step in creating precursors for more complex molecular structures. These reactions target the hydrazine (B178648) functional group to introduce a carbamoyl (B1232498) moiety, leading to stable and versatile intermediates.

Acylation Reactions for Carboxamide Formation

Direct acylation of undecylhydrazine with acylating agents such as acyl chlorides or anhydrides is a fundamental method for forming an amide bond. In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The undecyl group remains intact, imparting lipophilicity to the resulting N-acylundecylhydrazine derivative. This primary product can then undergo further reactions to form the target carboxamide.

Coupling Reactions (e.g., Carbodiimide (B86325)/1-Hydroxybenzotriazole-Mediated)

Carbodiimide-mediated coupling is a highly efficient method for amide bond formation, particularly in peptide synthesis, and is applicable to the synthesis of hydrazine-1-carboxamides. wikipedia.orgpeptide.comthieme-connect.de Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate a carboxylic acid. wikipedia.orginterchim.fr The activated species, an O-acylisourea intermediate, is highly reactive towards nucleophiles. wikipedia.orgpeptide.com

The reaction mechanism involves the following steps:

The carboxylic acid reacts with the carbodiimide to form the O-acylisourea intermediate. wikipedia.org

This intermediate can then react with the undecylhydrazine. The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the activated acid, leading to the formation of the N-undecylhydrazine-1-carboxamide and a urea (B33335) byproduct. wikipedia.org

| Reagent/Additive | Function | Reference |

| EDC/DCC | Carboxylic acid activating agent | wikipedia.orginterchim.fr |

| HOBt | Suppresses side reactions and racemization | peptide.com |

| Base (e.g., DIPEA) | Neutralizes acid, facilitates reaction | nih.gov |

Isocyanate Addition Pathways

The reaction of undecylhydrazine with isocyanates provides a direct and high-yielding route to N-substituted hydrazine-1-carboxamides. nih.govrsc.org In this pathway, the terminal nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (R-N=C=O). finechem-mirea.ruwikipedia.org This addition reaction forms a stable carbon-nitrogen bond, resulting in the desired hydrazine-1-carboxamide structure.

This method is particularly effective for creating a homologous series of N-alkyl-2-aroylhydrazine-1-carboxamides. For instance, a benzohydrazide (B10538) can be reacted with undecyl isocyanate to produce N-undecyl-2-benzoylhydrazine-1-carboxamide. nih.gov The reaction is typically carried out in an anhydrous solvent like acetonitrile (B52724) and proceeds smoothly at room temperature. nih.gov

Table of Synthetic Approaches for N-alkyl Hydrazine-1-carboxamides

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Method A | Hydrazide, Isocyanate | Direct addition, high yield. | nih.gov |

| Method B | Hydrazide, Alkyl Carbamate, Base | In situ generation of isocyanate. | nih.gov |

| Method C | Hydrazide, N-succinimidyl N-methylcarbamate, Base | Use of a non-toxic isocyanate substitute. | nih.gov |

Cyclization Reactions to Form Heterocyclic Architectures

The derivatives of undecylhydrazine, particularly the N-acylhydrazines and hydrazine-1-carboxamides, are valuable precursors for synthesizing various heterocyclic compounds. Through intramolecular cyclization reactions, the linear chain can be transformed into stable ring systems with potential biological activities.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a common motif in medicinal chemistry. nih.govnih.gov A primary route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. tandfonline.combiointerfaceresearch.com Starting from undecylhydrazine, a two-step sequence is typically employed:

Acylation: Undecylhydrazine is first acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyl-N'-undecylhydrazine.

Cyclization: This diacylhydrazine intermediate is then subjected to dehydrative cyclization. A variety of dehydrating agents can be used, including phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, to facilitate the ring closure and formation of the 1,3,4-oxadiazole ring. tandfonline.com

An alternative and widely used method is the oxidative cyclization of acylhydrazones. researchgate.netresearchgate.netbeilstein-journals.org In this approach, a hydrazide is condensed with an aldehyde to form an acylhydrazone, which is then cyclized using an oxidizing agent like iodine or N-chlorosuccinimide. nih.govresearchgate.net For example, an undecyl-substituted hydrazinecarboxamide can be cyclized to form a 2-amino-5-(undecyl)-1,3,4-oxadiazole derivative. nih.gov

Common Reagents for 1,3,4-Oxadiazole Synthesis

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Cyclodehydration | POCl₃, PPA, SOCl₂ | 2,5-Disubstituted 1,3,4-oxadiazoles | tandfonline.com |

| Oxidative Cyclization | Iodine, K₂CO₃ | 2,5-Disubstituted 1,3,4-oxadiazoles | beilstein-journals.org |

| Oxidative Cyclization | N-Chlorosuccinimide, DBU | 2,5-Disubstituted 1,3,4-oxadiazoles | researchgate.net |

| Direct Annulation | Methyl Ketones, K₂CO₃ | 1,3,4-Oxadiazoles | nih.gov |

Access to Isoxazole (B147169) and Pyrimidine-Oxadiazole Hybrids

The synthesis of isoxazoles generally proceeds through the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. rsc.orgorganic-chemistry.org The direct synthesis of isoxazoles from hydrazines is not a standard transformation, as the reaction of hydrazines with 1,3-dicarbonyls classically yields pyrazoles. acs.orgnih.gov

However, a multi-step pathway starting from a hydrazine derivative could potentially lead to an isoxazole. For instance, a hydrazine could be transformed into a suitable precursor that contains a 1,3-dione or equivalent functionality, which could then be reacted with hydroxylamine. Alternatively, a complex rearrangement or a specific set of reagents might enable such a transformation, but it represents a non-classical approach to isoxazole synthesis. acs.orgjocpr.com

Molecular hybridization is a common strategy in drug design, and the fusion of pyrimidine (B1678525) and oxadiazole rings can lead to compounds with interesting properties. The synthesis of pyrimidine-oxadiazole hybrids incorporating an undecyl chain can be envisioned through a multi-step sequence. ijpsr.comresearchgate.net A common approach involves first constructing a pyrimidine ring bearing a carbohydrazide (B1668358) functional group. tandfonline.comnih.gov

A plausible synthetic route could be:

Synthesis of a pyrimidine-5-carbohydrazide (B3028944). This can be achieved by reacting a pyrimidine-5-carboxylate ester with hydrazine hydrate (B1144303). ijpsr.comresearchgate.net

The resulting hydrazide is then used as a scaffold. To incorporate the undecyl group, the pyrimidine-5-carbohydrazide can be reacted with undecyl isocyanate to form an N-undecyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide. tandfonline.comnih.gov

Finally, this precursor undergoes intramolecular cyclization, often using a dehydrating agent, to form the N-undecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine hybrid molecule. tandfonline.com

This strategy effectively combines the pyrimidine and oxadiazole heterocycles while appending the long alkyl undecyl chain.

Research on Undecylhydrazine Dihydrochloride (B599025) Derivatization and Synthesis Strategies Remains Largely Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is a significant lack of publicly available research detailing the specific derivatization and analog synthesis of undecylhydrazine dihydrochloride. Methodologies for creating triazole, thiazole (B1198619), and formazan (B1609692) derivatives from this particular scaffold, as well as its application in structure-directed derivatization and combinatorial library design, are not described in the accessible scientific literature.

The initial aim was to construct a detailed article on the chemical applications of this compound, focusing on its use as a building block for more complex molecules. The proposed structure of this article included sections on the preparation of various heterocyclic scaffolds and the design of chemical libraries. However, repeated and targeted searches failed to yield any specific studies or data related to these synthetic pathways for this compound.

General synthetic methods for the preparation of triazoles, thiazoles, and formazans are well-established in the field of organic chemistry. These typically involve the reaction of hydrazines or their derivatives with various reagents to form the desired heterocyclic rings. For instance, triazoles are often synthesized through the reaction of hydrazines with compounds containing a dicarbonyl or related functionality. Similarly, thiazole synthesis can be achieved by reacting a hydrazine derivative with a compound containing a thiocarbonyl group and an adjacent electrophilic carbon. The synthesis of formazans involves the coupling of a hydrazone with a diazonium salt.

Furthermore, the principles of structure-directed derivatization and combinatorial library design are widely applied in medicinal chemistry to generate large numbers of diverse compounds for biological screening. These approaches rely on a central scaffold, which is systematically modified with a variety of chemical substituents.

However, the application of these well-known strategies specifically to this compound is not documented in the reviewed literature. While it is chemically plausible that this compound could serve as a starting material for such reactions, no published research confirms this or provides experimental details. The undecyl chain provides a significant lipophilic component, which could be of interest in certain chemical and pharmaceutical contexts, but without specific studies, any discussion of its derivatization remains speculative.

Consequently, the requested article, with its specific focus on the derivatization of this compound, cannot be generated based on the current body of publicly accessible scientific information. The absence of research in this specific area prevents a scientifically accurate and informative discussion as outlined.

Table of Compounds

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For undecylhydrazine dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete structural assignment.

The ¹H-NMR spectrum of undecylhydrazine dihydrochloride is expected to reveal distinct signals corresponding to the different types of protons in the undecyl chain and the hydrazinium (B103819) moiety. The dihydrochloride form implies that both nitrogen atoms of the hydrazine (B178648) group are protonated, leading to the presence of exchangeable protons that would likely appear as broad signals.

Expected ¹H-NMR Spectral Characteristics:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| CH₃ (terminal methyl) | ~0.8-1.0 | Triplet (t) | 3H |

| -(CH₂)₉- (polymethylene chain) | ~1.2-1.6 | Broad multiplet | 18H |

| -CH₂-N⁺H₂- | ~3.0-3.5 | Triplet (t) | 2H |

| -N⁺H₂-N⁺H₃ | ~7.0-9.0 (solvent dependent) | Broad singlets | 5H |

The terminal methyl group (CH₃) of the undecyl chain is anticipated to appear as a triplet due to coupling with the adjacent methylene (B1212753) group.

The nine methylene groups (-(CH₂)₉-) in the middle of the alkyl chain would overlap to form a complex, broad multiplet in the upfield region of the spectrum.

The methylene group attached to the nitrogen (-CH₂-N⁺H₂-) would be significantly deshielded due to the inductive effect of the positively charged nitrogen atom, and its signal would likely be a triplet.

The protons on the nitrogen atoms (-N⁺H₂- and -N⁺H₃) are expected to be broad due to quadrupolar relaxation and chemical exchange with the solvent. Their chemical shifts would be highly dependent on the solvent used and the concentration.

The ¹³C-NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, each carbon atom in the undecyl chain is chemically distinct, although some signals in the polymethylene region may overlap.

Expected ¹³C-NMR Spectral Characteristics:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C1 (terminal methyl) | ~14 |

| C2-C10 (polymethylene chain) | ~22-32 |

| C11 (-CH₂-N⁺H₂-) | ~50-60 |

The terminal methyl carbon (C1) is expected to be the most shielded of the alkyl carbons.

The carbons of the long methylene chain (C2-C10) would appear in a clustered region of the spectrum. High-resolution instruments might resolve individual signals.

The carbon atom bonded to the nitrogen (C11) would be the most deshielded carbon in the alkyl chain due to the electron-withdrawing effect of the hydrazinium group.

To unambiguously assign all proton and carbon signals and confirm the connectivity, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the sequence of the undecyl chain. For instance, a cross-peak would be observed between the terminal CH₃ protons and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial to confirm the connection of the undecyl chain to the hydrazine moiety by observing a correlation between the protons of the -CH₂-N⁺H₂- group and the carbon atoms of the neighboring groups.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Mode Assignments

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The mid-infrared region (4000-400 cm⁻¹) is the most commonly used region for functional group identification. ATR-IR is a convenient sampling technique that allows for the analysis of solid or liquid samples with minimal preparation. acs.orgmalvernpanalytical.com

Expected Mid-Infrared Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretching | 3200-2800 | Strong, Broad |

| C-H Stretching (alkyl) | 2955-2850 | Strong |

| N⁺-H Bending | 1600-1500 | Medium-Strong |

| C-H Bending (methylene/methyl) | 1470-1370 | Medium |

| C-N Stretching | 1150-1050 | Medium-Weak |

The most prominent features in the IR spectrum would be the strong, broad absorptions in the 3200-2800 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations of the hydrazinium ion.

Strong C-H stretching vibrations from the undecyl chain would be observed around 2955-2850 cm⁻¹.

The N⁺-H bending modes are expected to appear in the 1600-1500 cm⁻¹ region.

Bending vibrations for the CH₂ and CH₃ groups would be found between 1470 cm⁻¹ and 1370 cm⁻¹.

Far-Infrared (Far-IR) Spectroscopy: The Far-IR region (typically below 400 cm⁻¹) provides information on low-frequency vibrations, such as lattice vibrations in crystalline solids and torsional modes of large molecules. For this compound, Far-IR could be used to study the intermolecular interactions and crystal lattice structure.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy (4000-12,500 cm⁻¹) involves overtones and combination bands of the fundamental vibrations. While less specific for initial structure elucidation, it can be a powerful tool for quantitative analysis and process monitoring due to its non-destructive nature and deep sample penetration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provide insight into the molecule's structure through controlled fragmentation. The compound itself has a molecular weight of 259.26 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining a compound's molecular formula. Unlike low-resolution MS, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org This precision is possible because the exact masses of atoms are not integers (save for carbon-12, which is defined as 12.00000 amu). libretexts.orglibretexts.org For instance, the mass of a proton (¹H) is 1.00783 amu and the mass of a nitrogen-14 atom is 14.0031 amu. libretexts.org

This capability allows HRMS to distinguish between different molecular formulas that may have the same nominal mass. For the undecylhydrazine cation ([C₁₁H₂₇N₂]⁺), the theoretical exact mass can be calculated with high precision, allowing for its confident identification and differentiation from other potential isobaric (same nominal mass) compounds.

Table 1: Comparison of Nominal vs. Exact Mass for [C₁₁H₂₇N₂]⁺

| Attribute | [C₁₁H₂₇N₂]⁺ (Undecylhydrazinium ion) | A Potential Isobaric Competitor [C₁₂H₂₉O]⁺ |

| Nominal Mass | 187 | 187 |

| Elemental Composition | (11 x 12.00000) + (27 x 1.00783) + (2 x 14.0031) | (12 x 12.00000) + (29 x 1.00783) + (1 x 15.9949) |

| Calculated Exact Mass | 187.21744 | 187.22181 |

| Difference | - | 0.00437 |

Tandem Mass Spectrometry for Structural Connectivity Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and then analyzed. wikipedia.org In a typical experiment, a specific ion of interest (the precursor ion) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are detected. uab.edu The fragmentation pattern provides a virtual roadmap of the molecule's structure. wikipedia.org

For the undecylhydrazinium ion ([C₁₁H₂₇N₂]⁺, m/z 187.22), fragmentation would likely be initiated at the weaker bonds. Common fragmentation pathways for hydrazine derivatives can involve cleavage of the N-N bond or fragmentation along the alkyl chain. nih.gov Analyzing the mass differences between the precursor and product ions (neutral losses) helps identify the pieces that have broken off, allowing for reconstruction of the original structure. uab.edu

Table 2: Predicted Tandem MS Fragmentation of Undecylhydrazinium Ion ([C₁₁H₂₇N₂]⁺)

| Precursor Ion (m/z) | Proposed Product Ion | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety Lost |

| 187.22 | [C₃H₉N₂]⁺ | 73.08 | 114.14 | C₈H₁₈ (Octyl radical cleavage) |

| 187.22 | [C₅H₁₃N₂]⁺ | 101.11 | 86.11 | C₆H₁₄ (Hexyl radical cleavage) |

| 187.22 | [C₁₁H₂₄]⁺˙ | 156.20 | 31.02 | N₂H₃ (Hydrazinyl radical) |

| 187.22 | [NH₂-NH]⁺ | 31.02 | 156.20 | C₁₁H₂₄ (Undecene) |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a solid material. Since this compound is a powder, these methods are essential for understanding its crystalline nature. sigmaaldrich.com

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise 3D structure of a molecule, including its bond lengths, angles, and absolute stereochemistry. researchgate.net This method requires a single, well-ordered crystal of the compound. The crystal diffracts a beam of X-rays, producing a unique pattern that can be mathematically transformed into a model of the atomic arrangement. nih.gov

For a chiral molecule, SCXRD can determine the absolute configuration, which is the specific spatial arrangement of its atoms. The presence of heavier atoms, such as the chlorine in the dihydrochloride salt, can enhance the anomalous dispersion effect, which is crucial for the unambiguous assignment of absolute stereochemistry. researchgate.net While a published crystal structure for this compound is not available, SCXRD would be the definitive method to confirm its three-dimensional structure if a suitable crystal could be grown. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis and Particle Size

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. tricliniclabs.com Instead of a single crystal, a large number of tiny, randomly oriented crystallites (a powder) are exposed to an X-ray beam. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase or polymorph. tricliniclabs.com PXRD is therefore invaluable for phase identification, quality control, and detecting the presence of impurities in a crystalline sample. researchgate.net

Furthermore, the width of the diffraction peaks in a PXRD pattern is related to the average size of the crystallites. The Scherrer equation can be used to estimate the crystallite size from the peak broadening (measured as the full width at half maximum, FWHM). researchgate.net This is particularly useful for characterizing nanomaterials and monitoring crystal growth processes.

Table 3: Hypothetical PXRD Data for Crystallite Size Calculation using the Scherrer Equation

Equation: D = (K * λ) / (β * cosθ) Where: D = Mean crystallite size, K = Scherrer constant (~0.9), λ = X-ray wavelength (e.g., 1.5406 Å for Cu Kα), β = Full width at half maximum (in radians), θ = Bragg angle.

| Peak Position (2θ) | Bragg Angle (θ) | FWHM (β) in Degrees | FWHM (β) in Radians | Calculated Crystallite Size (D) in nm |

| 21.5 | 10.75 | 0.25 | 0.00436 | 32.2 |

| 28.8 | 14.4 | 0.30 | 0.00524 | 27.2 |

| 35.4 | 17.7 | 0.20 | 0.00349 | 41.5 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, liquid chromatography is particularly useful for assessing its purity and for isolating the compound from reaction byproducts or starting materials. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A typical approach would involve reversed-phase chromatography, where the compound is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the compound. chromatographyonline.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For isolation on a larger scale, preparative HPLC can be used with the same principles but with larger columns and higher flow rates.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |

| Injection Volume | 5 µL |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used to monitor the progress of chemical reactions. rochester.edulabcompare.comchemscene.com Its application is crucial in the synthesis of this compound to qualitatively track the consumption of reactants and the formation of the product, thereby determining the optimal reaction time and preventing the formation of byproducts. researchgate.net

The fundamental principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. youtube.comyoutube.com For a hypothetical synthesis of this compound, a chemist would spot the reaction mixture onto a TLC plate at regular intervals. youtube.com

A key aspect of TLC is the three-lane spotting technique, which provides a clear comparison: one lane for the starting material, a central lane for the co-spot (a mix of starting material and the reaction mixture), and a third lane for the reaction mixture itself. rochester.edu This method helps to unambiguously identify the spots corresponding to the reactant and product, even if they have similar retention factor (Rf) values. rochester.edu

Visualization of the spots is achieved using methods appropriate for the compounds involved. While some compounds are visible under UV light, hydrazine derivatives often require specific staining reagents for visualization. researchgate.netnih.gov Reagents like ninhydrin (B49086) are effective for detecting amines and hydrazines, typically producing a distinct color.

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the simultaneous appearance and intensification of the product spot. researchgate.netyoutube.com An illustrative data table for monitoring such a reaction is presented below.

Table 1: Illustrative TLC Monitoring of a Reaction This table is a hypothetical representation for educational purposes.

| Time (hours) | Reactant Rf | Product Rf | Observations |

|---|---|---|---|

| 0 | 0.65 | - | Strong reactant spot, no product visible. |

| 1 | 0.65 | 0.30 | Faint product spot appears, reactant spot still strong. |

| 2 | 0.65 | 0.30 | Product spot intensity increases, reactant spot diminishes. |

Rf (Retention Factor) = (Distance traveled by spot) / (Distance traveled by solvent front)

Advanced Preparative Chromatography for Compound Purification

Following reaction completion, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For a compound like this compound, which possesses a basic amine group and is a salt, specialized chromatographic strategies are often necessary. biotage.combiotage.com Advanced preparative chromatography, particularly preparative High-Performance Liquid Chromatography (Prep-HPLC), is a powerful technique for isolating high-purity compounds. labcompare.comnih.gov

The process begins with method development at an analytical scale, which is then scaled up for preparative purposes. youtube.comyoutube.com Given the amine functionality, which can interact strongly with acidic silica gel, alternative stationary phases or mobile phase modifiers are often employed. biotage.com Options include using amine-functionalized silica columns or employing reversed-phase chromatography with an appropriate mobile phase pH to ensure the compound is in a suitable form for separation. biotage.combiotage.com For amine salts, ion-exchange chromatography or reversed-phase HPLC with specific ion-pairing reagents can also be effective. nih.govepo.org

Preparative HPLC systems are designed to handle larger sample volumes and higher flow rates compared to their analytical counterparts. labcompare.com The goal is to maximize throughput while achieving the desired purity. youtube.com The scale-up process involves adjusting the column diameter, flow rate, and sample load while maintaining the separation quality achieved at the analytical scale. youtube.com Fractions are collected as they elute from the column, and those containing the pure product are combined and concentrated to yield the final, purified this compound. youtube.com

A summary of a potential multi-step purification process using advanced chromatographic techniques is outlined in the table below.

Table 2: Illustrative Purification Scheme for this compound This table is a hypothetical representation for educational purposes.

| Purification Step | Chromatography Technique | Stationary Phase | Mobile Phase System (Gradient) | Purpose |

|---|---|---|---|---|

| Step 1: Bulk Impurity Removal | Flash Chromatography | Amine-functionalized Silica | Hexane / Ethyl Acetate | Removal of non-polar impurities and excess reagents. |

| Step 2: Final Purification | Preparative RP-HPLC | C18 Silica | Water (with 0.1% Formic Acid) / Acetonitrile | Isolation of the target compound to >98% purity. |

This systematic approach, combining robust reaction monitoring with advanced purification technologies, is essential for the reliable production of high-quality this compound for research and development applications.

Mechanistic Investigations and Chemical Reactivity Profiling

Elucidation of Reaction Mechanisms for Undecylhydrazine Dihydrochloride (B599025) Derivatization

The derivatization of undecylhydrazine dihydrochloride predominantly involves reactions of the hydrazine (B178648) functional group, such as acylation and condensation with carbonyl compounds to form hydrazones. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and synthesizing novel derivatives.

While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, the general principles governing the reactions of alkylhydrazines provide a strong framework for understanding its reactivity. The formation of hydrazones from hydrazines and carbonyl compounds is a well-studied reaction that proceeds via a tetrahedral intermediate. The rate-limiting step at neutral pH is typically the dehydration of this intermediate nih.gov.

R-NHNH₂ + R'R''C=O ⇌ R-NHN=CR'R'' + H₂O

The kinetics of hydrazone formation are influenced by several factors, including the electronic and steric properties of both the hydrazine and the carbonyl compound, as well as the reaction pH nih.gov. For instance, electron-withdrawing groups on the carbonyl compound generally increase the reaction rate by making the carbonyl carbon more electrophilic. Conversely, bulky substituents on either reactant can sterically hinder the approach of the nucleophilic hydrazine to the carbonyl carbon, thereby slowing the reaction nih.gov.

The thermodynamics of hydrazone formation are generally favorable, driven by the formation of a stable C=N double bond and the elimination of a water molecule. However, the reaction is reversible, and the position of the equilibrium can be influenced by factors such as the removal of water.

A qualitative representation of the factors influencing the kinetics of hydrazone formation is presented in the table below.

| Factor | Influence on Reaction Rate | Rationale |

| Electronic Effects (Carbonyl) | Electron-withdrawing groups increase rate | Increases the electrophilicity of the carbonyl carbon |

| Steric Effects | Increased steric hindrance decreases rate | Hinders the nucleophilic attack of the hydrazine |

| pH | Optimal rate typically at slightly acidic pH | Acid catalysis facilitates the dehydration of the tetrahedral intermediate |

This table presents general trends for hydrazone formation and is not based on specific data for this compound.

The reaction of undecylhydrazine with an aldehyde or ketone proceeds through a key tetrahedral intermediate (also known as a carbinolamine). This intermediate is formed by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon.

The transition state for the formation of the tetrahedral intermediate involves the partial formation of the N-C bond. Subsequent proton transfer steps, often facilitated by acid or base catalysis, lead to the elimination of a water molecule and the formation of the hydrazone product. The transition state for the dehydration step involves the partial breaking of the C-O bond and the partial formation of the C=N double bond nih.gov.

Computational studies on the ozonation of substituted hydrazines have provided insights into the transition states of related reactions, indicating that reactions involving hydrazines can have relatively low activation energies, making them thermodynamically feasible nih.gov. While not directly applicable to derivatization, these studies highlight the utility of computational chemistry in elucidating reaction pathways for hydrazine compounds.

Intrinsic Reactivity of the Hydrazine Moiety under Varied Conditions

The reactivity of the hydrazine group in this compound is a function of its nucleophilic character and its stability in different chemical environments.

Hydrazines are generally considered to be strong nucleophiles, often exhibiting enhanced reactivity compared to amines of similar basicity, a phenomenon known as the alpha effect nih.govmasterorganicchemistry.com. This effect is attributed to the presence of lone pairs of electrons on adjacent nitrogen atoms, which can lead to destabilization of the ground state and stabilization of the transition state.

The undecyl group, being an electron-donating alkyl group, is expected to slightly increase the electron density on the nitrogen atoms, thereby enhancing the nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine. This makes undecylhydrazine a potent nucleophile for reactions with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds.

Studies on the kinetics of reactions of various hydrazines with electrophiles have shown that the nucleophilicity is influenced by the substituents on the hydrazine. While methyl groups have been shown to increase the reactivity of the α-position of hydrazines, the long undecyl chain is not expected to have a dramatic electronic effect beyond that of a simple alkyl group nih.govfigshare.com.

The table below summarizes the relative nucleophilicity of hydrazine and related compounds.

| Nucleophile | Relative Nucleophilicity |

| Ammonia | Base |

| Hydrazine | ~10,000 times more nucleophilic than ammonia in water masterorganicchemistry.com |

| Hydroxylamine (B1172632) | ~100 times more nucleophilic than ammonia in water masterorganicchemistry.com |

This table illustrates the alpha effect and provides a general comparison of nucleophilicity.

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents. As a dihydrochloride salt, it is expected to be more stable than the free base, particularly in acidic conditions.

In aqueous solutions, the stability of hydrazine is pH-dependent. Hydrazine solutions are generally more stable under acidic conditions and less stable in neutral or alkaline conditions, especially in the presence of oxygen researchgate.net. The decomposition of hydrazine can be catalyzed by metal ions.

The decomposition of hydrazine in aqueous solutions can proceed through various pathways, often involving radical intermediates. Sonochemical decomposition studies of hydrazine have shown that the degradation is highly dependent on pH, with different mechanisms predominating in acidic, neutral, and alkaline environments nih.govresearchgate.net. At low pH, hydrazine is mainly decomposed by ultrasonic irradiation, while at higher pH, both sonochemical decomposition and adsorption on surfaces can occur nih.gov.

The primary decomposition products of hydrazine at high temperatures are typically ammonia and nitrogen gas kns.org. The presence of ammonia can retard the rate of hydrazine decomposition kns.org.

Interaction with Specific Chemical Reagents and Environments

This compound, as a representative alkylhydrazine, is expected to react with a range of chemical reagents. Its interaction with electrophiles is a key aspect of its chemical reactivity.

With Aldehydes and Ketones: As previously discussed, it readily undergoes condensation reactions to form hydrazones. This is a fundamental reaction for the derivatization of undecylhydrazine.

With Acylating Agents: Acyl chlorides and anhydrides will react with undecylhydrazine to form acyl hydrazides. This reaction is a common method for introducing an acyl group onto the hydrazine moiety. The reaction of hydrazides with acetic acid or formic acid can lead to acetylation or formylation as a side reaction in certain synthetic procedures researchgate.net.

With Oxidizing Agents: Hydrazines are reducing agents and can be oxidized by various oxidizing agents. The oxidation of hydrazine can lead to the formation of nitrogen gas.

In Acidic Environments: As the dihydrochloride salt, undecylhydrazine is stable in acidic conditions. The protonated hydrazinium (B103819) ions are less nucleophilic than the free base.

In Basic Environments: In the presence of a strong base, the free undecylhydrazine base will be generated. The free base is more nucleophilic but also more susceptible to oxidation and decomposition.

Reactivity with Strong Oxidizing Agents

The hydrazine functional group is susceptible to oxidation, and this compound is expected to react vigorously with strong oxidizing agents. While specific mechanistic studies on undecylhydrazine are not extensively documented, the reactivity can be inferred from the known behavior of hydrazine and its alkyl derivatives with common oxidizing agents such as potassium permanganate (KMnO₄) and nitric acid (HNO₃).

Potassium Permanganate (KMnO₄):

| Reactant | Oxidizing Agent | Potential Products | Reaction Conditions |

| Undecylhydrazine | Potassium Permanganate (KMnO₄) | Undecane, Nitrogen Gas, Water, Manganese Dioxide | Neutral or Alkaline |

Nitric Acid (HNO₃):

Hot, concentrated nitric acid is a strong oxidizing agent that reacts with hydrazine in a complex, multi-step process. The oxidation of hydrazine by nitric acid is known to be a first-order reaction that produces a mixture of nitrogen gas (N₂), nitrous oxide (N₂O), hydrazoic acid (HN₃), and ammonium ions (NH₄⁺) osti.gov. The reaction rate is dependent on the concentrations of nitrate ions and protons osti.gov. For undecylhydrazine, a similar reaction pathway is anticipated, with the undecyl group likely remaining intact or undergoing nitration under harsh conditions. The reaction is autocatalytic in nature, often involving the formation of nitrous acid (HNO₂) as an intermediate. The presence of metal ions, such as iron(III), can significantly catalyze the oxidation of hydrazine by nitric acid osti.gov.

| Reactant | Oxidizing Agent | Potential Products | Key Features |

| Undecylhydrazine | Nitric Acid (HNO₃) | Undecyl derivatives, N₂, N₂O, HN₃, NH₄⁺ | First-order reaction, autocatalytic, catalyzed by metal ions |

Acid-Base Chemistry of the Dihydrochloride Salt

This compound is the salt of a weak base (undecylhydrazine) and a strong acid (hydrochloric acid). In the solid state, it exists as an ionic compound, composed of the undecylhydrazinium dication ([CH₃(CH₂)₁₀NH₂NH₃]²⁺) and two chloride anions (Cl⁻). The crystal structure is characterized by ionic bonds between the cations and anions.

In aqueous solution, the dihydrochloride salt is fully dissociated. The undecylhydrazinium dication is a diprotic acid and will undergo stepwise deprotonation. The two protonation equilibria can be represented as follows:

First Dissociation: [CH₃(CH₂)₁₀NH₂NH₃]²⁺(aq) + H₂O(l) ⇌ [CH₃(CH₂)₁₀NHNH₃]⁺(aq) + H₃O⁺(aq)

pKa₁: The pKa for this first deprotonation is expected to be low, indicating a relatively strong acidic character for the dication. This is due to the electrostatic repulsion between the two positive charges on the adjacent nitrogen atoms.

Second Dissociation: [CH₃(CH₂)₁₀NHNH₃]⁺(aq) + H₂O(l) ⇌ CH₃(CH₂)₁₀NHNH₂(aq) + H₃O⁺(aq)

pKa₂: The pKa for the second deprotonation will be higher than the first, as the removal of a proton from a monocation is less favorable than from a dication. The resulting undecylhydrazine is a weak base.

| Species | Protonation State | Acidity/Basicity |

| [CH₃(CH₂)₁₀NH₂NH₃]²⁺ | Diprotonated Cation | Acidic (pKa₁) |

| [CH₃(CH₂)₁₀NHNH₃]⁺ | Monoprotonated Cation | Amphoteric |

| CH₃(CH₂)₁₀NHNH₂ | Neutral Molecule | Basic |

Computational and Theoretical Insights into Reactivity

While specific computational studies on this compound are scarce, density functional theory (DFT) and other quantum chemical methods can provide valuable insights into its structure, electronic properties, and reactivity. Such studies are instrumental in understanding reaction mechanisms at a molecular level.

Application of Density Functional Theory (DFT):

DFT calculations could be employed to model the geometry and electronic structure of the undecylhydrazinium dication and its deprotonated forms. Key parameters that could be calculated include:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the conformational preferences of the long undecyl chain.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For the undecylhydrazinium cation, the LUMO would be of primary interest in predicting its reactivity with nucleophiles, while for the neutral undecylhydrazine, the HOMO would indicate its nucleophilic centers.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help predict the sites of protonation and attack by other reagents.

Reaction Pathway Modeling: DFT can be used to model the transition states and intermediates of reactions, such as the oxidation by strong oxidizing agents or the deprotonation steps. This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and kinetics.

Computational studies on related hydrazine derivatives have been used to explore their antioxidant activity and reactivity in various chemical transformations. Similar theoretical approaches applied to undecylhydrazine would be valuable in rationalizing its chemical behavior and predicting its reactivity in different chemical environments.

| Computational Method | Information Gained | Relevance to Reactivity |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, FMO energies, MEP | Predicts stable conformations, identifies nucleophilic/electrophilic centers, models reaction pathways |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict a wide array of molecular properties. For undecylhydrazine dihydrochloride (B599025), methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be utilized to understand the distribution of electrons within the molecule, which is fundamental to its chemical nature.

These calculations can determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can yield a detailed map of the electrostatic potential on the molecule's surface. This map highlights regions of positive and negative charge, which are crucial for understanding intermolecular interactions, including hydrogen bonding and interactions with other charged species. For undecylhydrazine dihydrochloride, the positively charged hydrazinium (B103819) group and the chloride counter-ions would be prominent features in such a map.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | 1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 12.5 D | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | N1: -0.4 e, N2: -0.3 e, C1-C11: variable | Provides insight into the charge distribution on individual atoms. |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions in Chemical Systems

The long, flexible undecyl chain of undecylhydrazine suggests that the molecule can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore this conformational landscape. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the preferred shapes of the molecule and the energy barriers between different conformations. jppres.com

In the context of ligand-receptor interactions, MD simulations can be used to study how this compound might bind to a larger host molecule or a biological receptor. bohrium.comresearchgate.netmaterialsciencejournal.org These simulations can predict the binding pose, calculate the binding free energy, and identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net Such studies are instrumental in understanding the molecular basis of a compound's activity in a chemical or biological system.

Structure-Reactivity Relationship Studies of this compound Derivatives

Understanding how modifications to the structure of this compound affect its properties and reactivity is crucial for designing new chemical entities with desired characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govijournalse.org For a series of undecylhydrazine derivatives, QSPR models could be developed to predict properties such as solubility, boiling point, or stability.

A typical QSPR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression, to build a predictive model. nih.gov For instance, a QSPR model for the stability of alkylhydrazine derivatives might look like:

log(Stability) = a * (Molecular Weight) + b * (LogP) + c * (HOMO-LUMO gap) + d

Where a, b, c, and d are constants determined from the regression analysis. Such models can be valuable for screening virtual libraries of compounds and prioritizing synthetic efforts. jppres.com

Table 2: Example of a QSPR Study on Hydrazine (B178648) Derivatives

| Derivative | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |

| Compound 1 | 5.2 | 5.1 | 0.1 |

| Compound 2 | 4.8 | 4.9 | -0.1 |

| Compound 3 | 5.5 | 5.4 | 0.1 |

| Compound 4 | 4.6 | 4.7 | -0.1 |

This table illustrates the type of data generated in a QSPR study, showing the correlation between experimentally measured and computationally predicted activities for a set of compounds.

Ligand-Based and Structure-Based Computational Design for Novel Chemical Entities

Computational methods are extensively used in the design of new molecules with specific functions. nih.govresearchgate.net

Ligand-Based Design: When the structure of the target receptor is unknown, ligand-based methods can be employed. mdpi.com These approaches rely on the knowledge of other molecules that bind to the same target. By analyzing the common structural features (pharmacophore) of these known ligands, new molecules with similar properties can be designed. For example, if a series of alkylhydrazines are known to have a particular effect, their common features can be used to design novel, potentially more potent, derivatives.

Structure-Based Design: If the three-dimensional structure of a target receptor is available, structure-based design methods can be used. nih.gov This involves docking virtual libraries of compounds into the binding site of the receptor to predict their binding affinity and orientation. This approach allows for the rational design of molecules that fit precisely into the target, leading to high specificity and potency. For instance, derivatives of undecylhydrazine could be computationally designed to bind to a specific enzyme pocket.

Predictive Modeling for Chemical Behavior and Stability

Predictive modeling in computational chemistry aims to forecast the behavior and stability of molecules under various conditions. nih.gov For this compound, this could involve predicting its degradation pathways, its reactivity with other chemicals, or its stability in different solvents.

These models often use a combination of quantum chemical calculations and machine learning algorithms trained on large datasets of experimental data. For example, a model could be developed to predict the half-life of alkylhydrazines in an aqueous solution based on their molecular descriptors. Such predictive tools are invaluable for assessing the potential risks and handling requirements of chemical compounds. nih.gov

Advanced Research Directions and Future Prospects in Organic Chemistry

Undecylhydrazine Dihydrochloride (B599025) as a Versatile Scaffold for Novel Chemical Methodologies

The bifunctional nature of undecylhydrazine dihydrochloride, possessing both a nucleophilic hydrazine (B178648) group and a nonpolar alkyl chain, makes it a valuable scaffold for the synthesis of diverse molecular architectures. The hydrazine moiety can readily participate in a variety of chemical transformations, including the formation of hydrazones, pyrazoles, and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. The long undecyl chain can be exploited to impart specific physicochemical properties, such as solubility in organic solvents or self-assembly capabilities.

Researchers are exploring the use of this compound in multicomponent reactions, where its dual reactivity can be harnessed to construct complex molecules in a single step. This approach offers a more efficient and atom-economical alternative to traditional multi-step syntheses. The development of novel protective group strategies for the hydrazine functionality is also an active area of investigation, aiming to selectively mask one of the nitrogen atoms to allow for regioselective derivatization and the synthesis of precisely defined structures.

Integration into Catalysis and Materials Science Research

The integration of this compound into catalysis and materials science is a promising avenue of research. In catalysis, the hydrazine group can serve as a ligand for metal centers, forming coordination complexes with potential catalytic activity. The long alkyl chain can influence the solubility and stability of these catalysts, potentially enabling their use in biphasic catalysis or as recyclable catalytic systems.

In the realm of materials science, the amphiphilic character of undecylhydrazine and its derivatives is being investigated for the formation of self-assembled monolayers (SAMs) on various substrates. These organized molecular layers can modify the surface properties of materials, introducing functionalities for applications in sensors, electronics, and biocompatible coatings. Furthermore, the incorporation of undecylhydrazine-based units into polymer backbones is being explored for the development of functional polymers with tailored thermal, mechanical, and optical properties.

High-Throughput Synthesis and Screening for Chemical Discovery

High-throughput synthesis (HTS) and screening methodologies are powerful tools for accelerating the discovery of new chemical entities with desired properties. The straightforward reactivity of this compound makes it an attractive building block for the parallel synthesis of large compound libraries. By reacting undecylhydrazine with a diverse set of carbonyl compounds, for instance, a library of hydrazone derivatives can be rapidly generated.

These libraries can then be screened for various biological activities or material properties. For example, screening for antimicrobial activity could identify new leads for antibiotic development, while screening for liquid crystalline behavior could uncover novel materials for display technologies. The combination of automated synthesis platforms and rapid screening assays allows for the efficient exploration of the chemical space around the undecylhydrazine scaffold, significantly increasing the probability of identifying hit compounds for further optimization.

Development of Novel Analytical Techniques for Advanced Characterization

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed, researchers are also developing and applying more advanced methods to gain deeper insights.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are being used to unambiguously assign the proton and carbon signals in complex derivatives of undecylhydrazine. Advanced mass spectrometry techniques, such as tandem MS (MS/MS), are employed to elucidate fragmentation patterns, which can aid in the structural confirmation of newly synthesized compounds. Furthermore, techniques like X-ray crystallography are being utilized to determine the precise three-dimensional structure of crystalline derivatives, providing valuable information about their packing and intermolecular interactions.

| Analytical Technique | Information Obtained |

| 1D NMR (¹H, ¹³C) | Basic structural information, chemical shifts |

| 2D NMR (COSY, HSQC) | Connectivity of atoms, unambiguous signal assignment |

| Mass Spectrometry (MS) | Molecular weight determination |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns |

| X-ray Crystallography | Precise 3D molecular structure and packing |

| Infrared (IR) Spectroscopy | Identification of functional groups |

Synergistic Approaches Combining Synthetic Chemistry and Computational Chemistry for Rational Design

The synergy between synthetic chemistry and computational chemistry offers a powerful paradigm for the rational design of novel molecules based on the undecylhydrazine scaffold. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the properties and reactivity of virtual compounds before they are synthesized in the laboratory.

For example, DFT calculations can be employed to study the electronic structure of undecylhydrazine derivatives and to predict their reactivity in various chemical transformations, guiding the choice of reaction conditions. Molecular dynamics simulations can be used to investigate the self-assembly behavior of amphiphilic undecylhydrazine derivatives, providing insights into the formation of micelles, vesicles, or monolayers. This in silico pre-screening allows synthetic chemists to prioritize the most promising target molecules, saving time and resources. This integrated approach, where computational predictions guide synthetic efforts and experimental results provide feedback for refining the computational models, is expected to accelerate the discovery and development of new functional molecules and materials derived from this compound.

| Computational Method | Application in Undecylhydrazine Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties |

| Molecular Dynamics (MD) | Simulation of self-assembly, conformational analysis |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure |

| Virtual Screening | In silico screening of large compound libraries for desired properties |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for undecylhydrazine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with carbonyl compounds under acidic conditions. For example, hydrazine hydrochlorides are often prepared via condensation reactions with aldehydes or ketones, followed by hydrochlorination . Key parameters include stoichiometric control of hydrazine-to-carbonyl ratios, pH modulation (e.g., HCl for protonation), and temperature optimization (e.g., 60–80°C for efficient conversion). Evidence from analogous compounds suggests using inert atmospheres to minimize oxidation byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the hydrazine backbone and alkyl chain integrity. Infrared (IR) spectroscopy identifies N–H and N–N stretches (~3200 cm⁻¹ and ~1600 cm⁻¹, respectively). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight and chloride adducts . Comparative structural data from PubChem entries (e.g., InChI keys, SMILES) should be cross-referenced for validation .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Hydrazine derivatives are often hygroscopic and may release HCl vapors; store in airtight containers under desiccation. Emergency protocols include rinsing exposed skin with water and consulting toxicity databases (e.g., ECHA guidelines) .

Q. What are the common reactivity patterns of this compound in organic synthesis?